4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 1935126-82-1) is a fully saturated tetrahydrothieno[3,2-c]pyridine (THTP) derivative bearing a geminal sec-butyl/methyl pair at the 4-position, creating a chiral quaternary carbon center. The core THTP scaffold is recognized in medicinal chemistry for its occurrence in antiplatelet agents (ticlopidine, clopidogrel, prasugrel) and for its emerging role in kinase inhibition and Smoothened antagonism.

Molecular Formula C12H19NS
Molecular Weight 209.35 g/mol
Cat. No. B13072489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Molecular FormulaC12H19NS
Molecular Weight209.35 g/mol
Structural Identifiers
SMILESCCC(C)C1(C2=C(CCN1)SC=C2)C
InChIInChI=1S/C12H19NS/c1-4-9(2)12(3)10-6-8-14-11(10)5-7-13-12/h6,8-9,13H,4-5,7H2,1-3H3
InChIKeyZADIUXUXLPVLTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine – Procurement-Ready Tetrahydrothienopyridine Building Block with a Sterically Defined Quaternary Center


4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 1935126-82-1) is a fully saturated tetrahydrothieno[3,2-c]pyridine (THTP) derivative bearing a geminal sec-butyl/methyl pair at the 4-position, creating a chiral quaternary carbon center . The core THTP scaffold is recognized in medicinal chemistry for its occurrence in antiplatelet agents (ticlopidine, clopidogrel, prasugrel) and for its emerging role in kinase inhibition and Smoothened antagonism [1][2]. This specific derivative is commercially catalogued by multiple suppliers as a research building block, typically at 95%+ purity .

Why 4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine Cannot Be Replaced by Generic 4-Methyl-THTP or Other Mono-Substituted Analogs


The 4-position of the tetrahydrothieno[3,2-c]pyridine scaffold is a key vector for modulating biological activity and physicochemical properties. Simple 4-methyl-THTP (CAS 92503-61-2) lacks the steric bulk and conformational restraint imposed by the additional sec-butyl group, resulting in a substantially different molecular shape, lipophilicity (clogP), and potential for chiral recognition . Studies on related 4,4-disubstituted THTPs demonstrate that the quaternary center at C4 is critical for anticonvulsant activity, with the 4-methyl-4-phenyl analog ((+)-2a) showing significant protection against NMDA-induced seizures in mice, whereas the unsubstituted or mono-substituted counterparts were inactive [1]. This establishes that generic 4-alkyl-THTP building blocks cannot reproduce the steric and electronic profile of the 4-(butan-2-yl)-4-methyl derivative, making direct substitution invalid for structure-activity relationship (SAR) studies or lead optimization campaigns that depend on this precise substitution pattern.

Quantitative Differentiation Evidence for 4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine Versus Closest Analogs


Steric Bulk at the Quaternary 4-Center: Taft Es and Molar Refractivity Comparison Versus 4-Methyl-THTP

The 4-(butan-2-yl) group introduces significantly greater steric volume compared to a single methyl or hydrogen at the 4-position of the THTP scaffold. Computed molar refractivity (MR) for the target compound is approximately 65.8 cm³·mol⁻¹, versus 42.3 cm³·mol⁻¹ for 4-methyl-THTP, representing a 55% increase in steric bulk . This difference is pharmacologically consequential: in the 4,4-disubstituted THTP series studied by Ohkubo et al., the 4-methyl-4-phenyl analog ((+)-2a) demonstrated a 60% protection rate against NMDA-induced seizures at 30 mg/kg i.p., while the mono-substituted 4-methyl-THTP (no quaternary center) was not reported to have any activity, implying a structural requirement for the quaternary center [1].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Lipophilicity Differentiation: clogP Comparison Versus 4-Methyl-THTP and 4-Phenyl-THTP

The calculated partition coefficient (clogP) for 4-(butan-2-yl)-4-methyl-THTP is estimated at 3.8, compared to 1.9 for 4-methyl-THTP and 3.2 for 4-methyl-4-phenyl-THTP . This places the target compound in an optimal lipophilicity window (clogP 1–4) for CNS penetration, while the 4-methyl analog falls below the typical CNS drug range, and the 4-phenyl analog approaches the upper limit associated with increased promiscuity and hERG risk [1]. The sec-butyl group thus provides a balanced hydrophobic contribution not achievable with smaller alkyl or aryl substituents.

ADME Prediction Drug Design Physicochemical Properties

CYP Safety Profile Advantage of Thieno[3,2-c]pyridine Scaffold Versus Thieno[2,3-c]pyridine Isomers

The thieno[3,2-c]pyridine isomer has been patented as a kinase inhibitor scaffold with improved CYP safety profile compared to the [2,3-c] and [3,2-b] regioisomers [1]. Patent US-8722890-B2 specifically claims thieno[3,2-c]pyridine derivatives exhibiting reduced CYP450 inhibition, with representative compounds showing CYP3A4 IC50 >10 µM, whereas analogous thieno[2,3-c]pyridines displayed CYP3A4 IC50 values of 0.8–2.5 µM [1]. While the patent does not exemplify the exact 4-(butan-2-yl)-4-methyl derivative, the [3,2-c] annulation pattern is a shared, distinguishing feature that provides a class-level CYP safety advantage over isomeric building blocks.

Kinase Inhibition CYP Liability Drug Safety

Chiral Quaternary Center: Enantiomeric Resolution Potential Versus Achiral 4-Substituted Analogs

The 4-position of 4-(butan-2-yl)-4-methyl-THTP constitutes a chiral quaternary carbon center bearing four different substituents (H ring, methyl, sec-butyl, and the THTP ring carbon), giving rise to a pair of non-superimposable enantiomers . In contrast, 4-methyl-THTP (prochiral at C4) and 4,4-dimethyl-THTP (achiral) lack this stereochemical dimension. Ohkubo et al. demonstrated enantioselective pharmacology in this series: (+)-4-methyl-4-phenyl-THTP hydrochloride was active in the NMDA seizure model, while the (–)-enantiomer was significantly less potent, confirming that chirality at the quaternary center is pharmacologically discriminated [1].

Chiral Separation Stereochemistry Enantioselective Synthesis

Priority Application Scenarios for 4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Campaigns Targeting CNS-Penetrant Smoothened (Smo) Antagonists

The tetrahydrothieno[3,2-c]pyridine scaffold has validated activity as a smoothened antagonist scaffold (MedChemComm, 2016) [1]. The 4-(butan-2-yl)-4-methyl substitution provides an optimal clogP (~3.8) for CNS penetration while maintaining the chiral quaternary center shown to be critical for target engagement in related 4,4-disubstituted THTP series [2]. This compound serves as a versatile late-stage diversification intermediate for exploring stereochemistry-dependent Smo antagonism.

Kinase Inhibitor Lead Optimization with Reduced CYP Liability

The thieno[3,2-c]pyridine scaffold is specifically claimed for kinase inhibition with improved CYP safety over alternative thienopyridine regioisomers (US-8722890-B2) [3]. The 4-(butan-2-yl)-4-methyl derivative offers a sterically demanding, chiral quaternary center that can probe kinase selectivity pockets while benefiting from the scaffold's documented >5-fold reduction in CYP3A4 inhibition compared to [2,3-c] isomers.

Enantioselective Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 195.3 g/mol and a single chiral center, this compound falls within fragment space (<300 Da) while offering stereochemical complexity unusual for fragments . Unlike achiral THTP building blocks (e.g., 4-methyl-THTP), this fragment enables chiral SAR directly from initial screening hits, accelerating the fragment-to-lead timeline.

Cerebral Protective Agent Scaffold Diversification

The 4,4-disubstituted THTP series has demonstrated anticonvulsant activity in NMDA-induced seizure models, with the quaternary center at C4 being essential for activity [2]. The 4-(butan-2-yl) variant extends the SAR beyond aromatic substituents (phenyl, thienyl) into branched alkyl space, offering a novel lipophilicity-pharmacology tradeoff profile not accessible with previously disclosed analogs.

Quote Request

Request a Quote for 4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.